

Synthesis of Thalidomide-NH-C8-NH2 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

| | |
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| Compound Name: | <i>Thalidomide-NH-C8-NH2 hydrochloride</i> |
| CAS No.: | 2446474-06-0 |
| Cat. No.: | B2500112 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for **Thalidomide-NH-C8-NH2 hydrochloride**. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a linker-equipped ligand for the E3 ubiquitin ligase Cereblon (CRBN). The synthesis involves a multi-step process commencing from readily available starting materials, culminating in the desired amino-terminated C8-linker functionalized thalidomide analogue.

Overview of the Synthetic Strategy

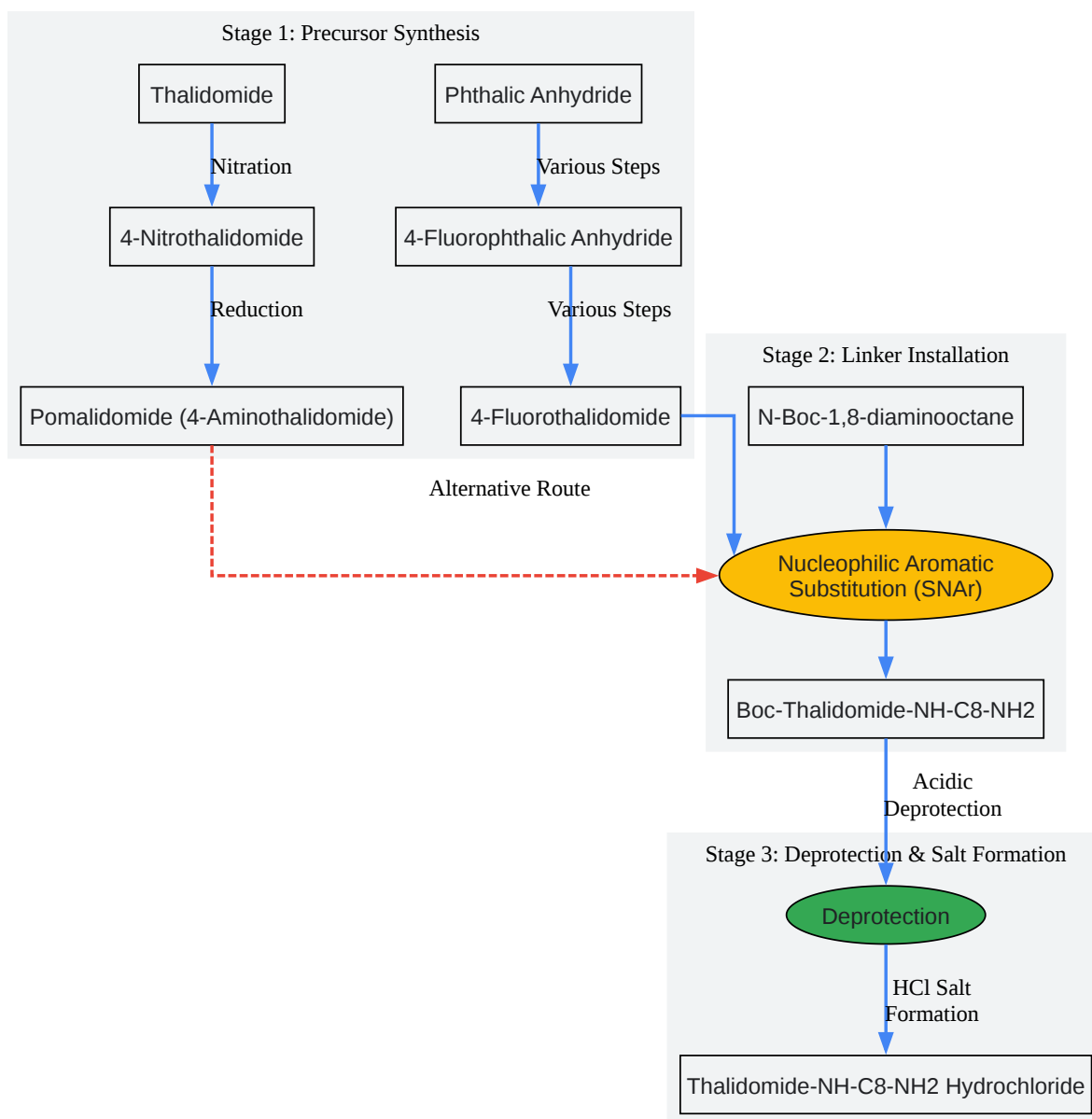
The synthesis of **Thalidomide-NH-C8-NH2 hydrochloride** can be logically divided into three main stages:

- **Stage 1: Synthesis of a Functionalized Thalidomide Precursor.** This involves the preparation of a thalidomide derivative suitable for the subsequent attachment of the linker. A common

and effective precursor is 4-fluorothalidomide. An alternative route involves the synthesis of pomalidomide (4-aminothalidomide) via a nitration-reduction sequence of thalidomide.

- Stage 2: Linker Installation via Nucleophilic Aromatic Substitution (S_NAr). The functionalized thalidomide precursor is reacted with a mono-Boc-protected C8 diamine linker. This reaction, typically a nucleophilic aromatic substitution, covalently attaches the linker to the phthalimide ring of the thalidomide core.
- Stage 3: Deprotection and Salt Formation. The terminal amine of the attached linker is deprotected by removing the tert-butoxycarbonyl (Boc) group under acidic conditions. This final step yields the desired primary amine and allows for the formation of the hydrochloride salt, which often improves the compound's stability and solubility.

Below is a graphical representation of the overall synthetic workflow.



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A high-level overview of the synthetic workflow for **Thalidomide-NH-C8-NH2 hydrochloride**.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis. The data presented is a consolidation of information from various literature sources and should be considered representative.

Stage 1: Synthesis of 4-Fluorothalidomide

A common precursor for the introduction of the amino-C8 linker is 4-fluorothalidomide. Its synthesis typically starts from 4-fluorophthalic acid or anhydride and proceeds through the formation of the glutarimide ring.

2.1.1. Synthesis of 4-Nitrothalidomide (Intermediate for Pomalidomide as an alternative precursor)

Protocol: To a solution of thalidomide in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice water. The resulting precipitate is filtered, washed with water until neutral, and dried to afford 4-nitrothalidomide.

2.1.2. Synthesis of Pomalidomide (4-Aminothalidomide)

Protocol: 4-Nitrothalidomide is dissolved in a suitable solvent such as methanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, at room temperature and atmospheric pressure. Upon completion of the reaction (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated to yield pomalidomide. A new synthesis route starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride has been described with a total yield of 65% and a high purity of 99.56%^[1].

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
|-------------------|--------------------------------|--------------------|---|--------------|--------------|-------------------|
| 1.1.1 | Thalidomide | 4-Nitrothalidomide | Fuming HNO ₃ , H ₂ SO ₄ , 0-5 °C | ~85 | >95 | Generic Nitration |
| 1.1.2 | 4-Nitrothalidomide | Pomalidomide | H ₂ , 10% Pd/C, Methanol, RT | >90 | >98 | [2] |
| 1.1 (Alternative) | 4-nitroisobenzofuran-1,3-dione | Pomalidomide | Three-step reaction | 65 (overall) | 99.56 (HPLC) | [1] |

Stage 2: Synthesis of Boc-Thalidomide-NH-C8-NH₂ via SNAr

Protocol: 4-Fluorothalidomide and mono-Boc-1,8-diaminooctane are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is added to the mixture. The reaction is heated to an elevated temperature (e.g., 130 °C) and stirred for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The crude product is then purified by column chromatography. A study on the SNAr reaction of pomalidomide with primary amines reported yields ranging from 64-92% for mono-Boc protected diamines in DMSO at 130 °C[3].

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
|------|---|---------------------------------------|--------------------------|-----------|--------------------------|-----------|
| 2.1 | 4-Fluorothalidomide, mono-Boc-1,8-diaminooctane | Boc-Thalidomide-NH-C8-NH ₂ | DIPEA, DMSO, 130 °C, 16h | 64-92 | >95 (after purification) | [3] |

Stage 3: Deprotection and Hydrochloride Salt Formation

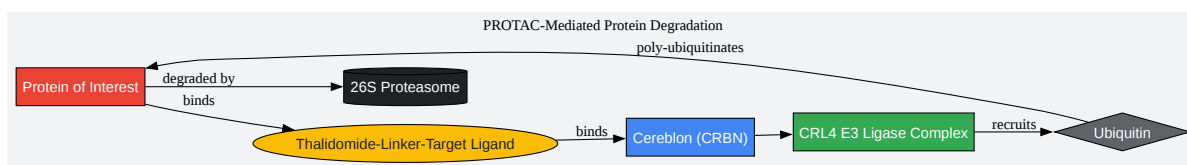
Protocol: The purified Boc-Thalidomide-NH-C8-NH₂ is dissolved in a suitable organic solvent, such as dioxane or methanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., 4M HCl in dioxane) is added. The reaction mixture is stirred at room temperature for a few hours. The deprotection is typically monitored by the disappearance of the starting material on TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the desired **Thalidomide-NH-C8-NH₂ hydrochloride** as a solid.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
|------|---------------------------------------|---|-------------------------|--------------|------------|------------------|
| 3.1 | Boc-Thalidomide-NH-C8-NH ₂ | Thalidomide-NH-C8-NH ₂ hydrochloride | 4M HCl in dioxane, RT | Quantitative | >98 | General Protocol |

Signaling Pathways and Biological Context

Thalidomide and its analogues, including the functionalized molecule discussed herein, exert their biological effects primarily by binding to the Cereblon (CRBN) protein. CRBN is a

substrate receptor of the CRL4 E3 ubiquitin ligase complex. The binding of a thalidomide-based ligand to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the context of PROTACs, the thalidomide moiety serves as an "E3 ligase handle," bringing the CRL4-CRBN complex into proximity with a target protein of interest, which is bound by another ligand at the opposite end of the PROTAC molecule. This induced proximity leads to the ubiquitination and degradation of the target protein.



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The mechanism of action for a thalidomide-based PROTAC.

Conclusion

The synthesis of **Thalidomide-NH-C8-NH2 hydrochloride** is a critical process for the advancement of PROTAC technology. The outlined synthetic pathway, based on established chemical transformations, provides a reliable and efficient route to this important building block. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, enabling the synthesis of customized PROTACs for the targeted degradation of a wide range of proteins implicated in disease. Further optimization of reaction conditions and purification methods may lead to even higher yields and purity, facilitating the large-scale production of this key intermediate.

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References

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